molecular formula C9H13Li B6307257 tert-Butylcyclopentadienyl-lithium CAS No. 50356-03-1

tert-Butylcyclopentadienyl-lithium

Cat. No. B6307257
CAS RN: 50356-03-1
M. Wt: 128.2 g/mol
InChI Key: JPXWDGHNZTWBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05721185

Procedure details

To a solution of 4.18 g (39.4 mmol) 6,6-dimethylfulvene in 80 mL diethylether at 0° C. were added 22.9 mL of a 1.72M (39.4 mmol) methyl lithium solution in ether. The resulting slurry was stirred several days, then filtered, washed with pentane and dried under vacuum.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
39.4 mmol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:8])=[C:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.[CH3:9][Li:10]>C(OCC)C>[C:2]([C-:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1)([CH3:9])([CH3:8])[CH3:1].[Li+:10] |f:3.4|

Inputs

Step One
Name
Quantity
4.18 g
Type
reactant
Smiles
CC(=C1C=CC=C1)C
Name
Quantity
39.4 mmol
Type
reactant
Smiles
C[Li]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The resulting slurry was stirred several days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with pentane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)[C-]1C=CC=C1.[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.